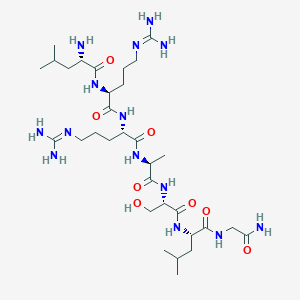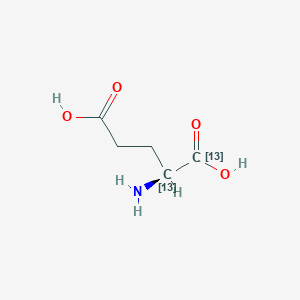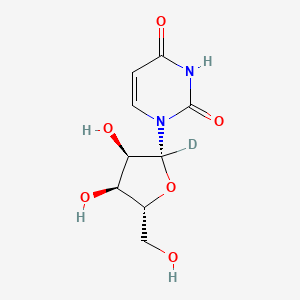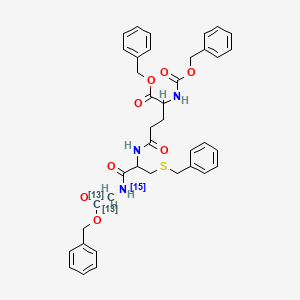
Anagyrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anagyrine hydrochloride is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anagyrine hydrochloride involves several steps. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The process typically involves the isolation of anagyrine from plant sources followed by its conversion to the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not widely documented. the general approach would involve large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt using standard chemical processes .
Análisis De Reacciones Químicas
Types of Reactions: Anagyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagyrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anagyrine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the anagyrine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolizidine derivatives .
Aplicaciones Científicas De Investigación
Anagyrine hydrochloride has several scientific research applications:
Mecanismo De Acción
Anagyrine hydrochloride acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . It interacts with both nicotinic and muscarinic acetylcholine receptors, binding more strongly to muscarinic receptors . This interaction leads to the desensitization of nicotinic acetylcholine receptors .
Comparación Con Compuestos Similares
- Sparteine
- N-methylcytisine
- Cytisine
- 5,6-dehydrolupanine
- Lupanine
Comparison: Anagyrine hydrochloride is unique among these compounds due to its strong binding affinity to muscarinic receptors and its significant teratogenic effects . While other compounds like sparteine and cytisine also interact with acetylcholine receptors, this compound’s specific binding properties and toxicological profile set it apart .
Propiedades
Fórmula molecular |
C15H21ClN2O |
|---|---|
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
Clave InChI |
DEMGDGGVPBYMNN-NLPVPVDASA-N |
SMILES isomérico |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)





![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



